molecular formula C18H39O2P B14674739 Dinonylphosphinic acid CAS No. 38021-01-1

Dinonylphosphinic acid

Katalognummer: B14674739
CAS-Nummer: 38021-01-1
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: NNPWWKQUTCVLAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dinonylphosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two nonyl groups and a hydroxyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dinonylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of nonyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + 2 \text{HCl} ] [ (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + \text{H}_2\text{O} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{POH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Dinonylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acids.

Wissenschaftliche Forschungsanwendungen

Dinonylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and extraction agents for metal ions.

Wirkmechanismus

The mechanism by which dinonylphosphinic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Dinonylphosphinic acid can be compared with other phosphinic acids such as:

  • Diphenylphosphinic acid
  • Dibutylphosphinic acid
  • Diethylphosphinic acid

Uniqueness: this compound is unique due to its long nonyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to shorter-chain phosphinic acids.

Eigenschaften

CAS-Nummer

38021-01-1

Molekularformel

C18H39O2P

Molekulargewicht

318.5 g/mol

IUPAC-Name

di(nonyl)phosphinic acid

InChI

InChI=1S/C18H39O2P/c1-3-5-7-9-11-13-15-17-21(19,20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20)

InChI-Schlüssel

NNPWWKQUTCVLAD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCP(=O)(CCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.